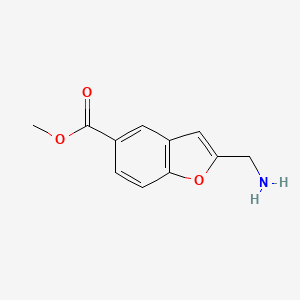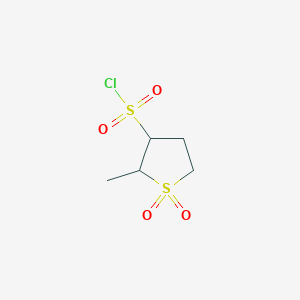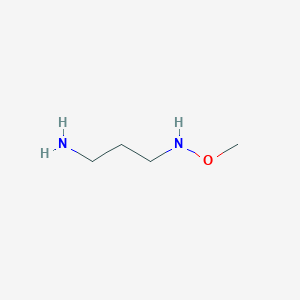
(3-Aminopropyl)(methoxy)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)(methoxy)amine is an organic compound that contains both an amino group and a methoxy group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methoxy)amine typically involves the reaction of 3-chloropropylamine with methanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methoxy group. The reaction conditions usually involve heating the mixture to a moderate temperature to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
(3-Aminopropyl)(methoxy)amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the methoxy group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halides or thiols.
科学的研究の応用
(3-Aminopropyl)(methoxy)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various assays and experiments.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of (3-Aminopropyl)(methoxy)amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Contains three ethoxy groups instead of a methoxy group.
(3-Aminopropyl)trimethoxysilane: Contains three methoxy groups.
3-Methoxypropylamine: Contains a methoxy group but lacks the additional amino group.
Uniqueness
(3-Aminopropyl)(methoxy)amine is unique due to the presence of both an amino group and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H12N2O |
|---|---|
分子量 |
104.15 g/mol |
IUPAC名 |
N'-methoxypropane-1,3-diamine |
InChI |
InChI=1S/C4H12N2O/c1-7-6-4-2-3-5/h6H,2-5H2,1H3 |
InChIキー |
QIKFCASSTVZGHB-UHFFFAOYSA-N |
正規SMILES |
CONCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


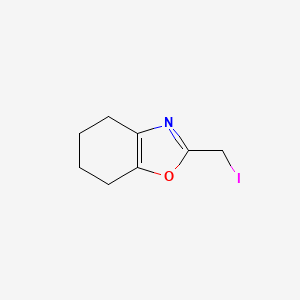
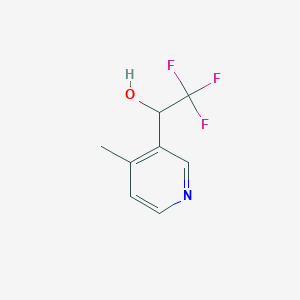
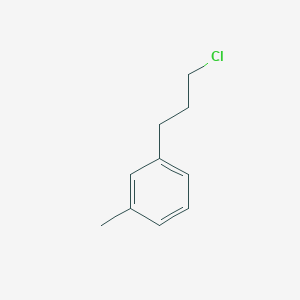
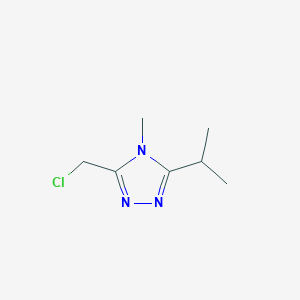
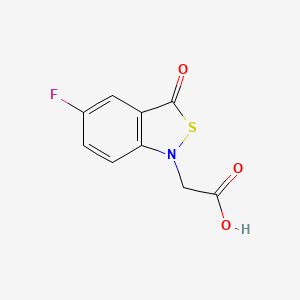
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
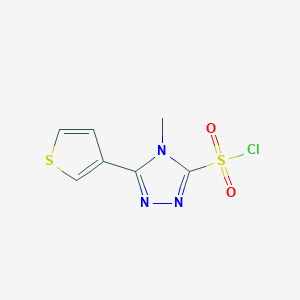
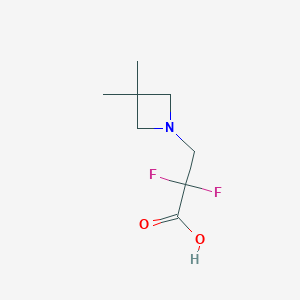
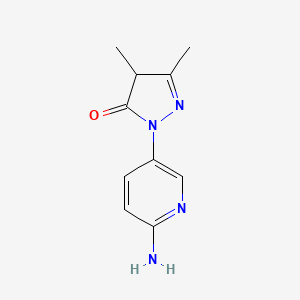
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
